Fluoride-Mediated Orthogonal Deprotection vs. Traditional Sulfonamide Cleavage Conditions
The SES sulfonamide is cleaved using fluoride ion sources (e.g., CsF in DMF or TBAF in CH₃CN) at ambient to moderately elevated temperatures [1]. In contrast, TsCl- and MsCl-derived sulfonamides require strongly acidic hydrolysis (e.g., concentrated HBr, 48% HBr in phenol), reductive cleavage (Na/NH₃), or strong nucleophilic conditions that are incompatible with acid-labile, base-labile, or reducible functionalities [2].
| Evidence Dimension | Deprotection Conditions and Functional Group Compatibility |
|---|---|
| Target Compound Data | Cleavage by fluoride ion (CsF in DMF, TBAF in CH₃CN) at 20–80°C; orthogonal to Boc, Fmoc, tert-butyl esters, TBS ethers, and benzyl ethers [1] |
| Comparator Or Baseline | TsCl- and MsCl-derived sulfonamides cleaved by concentrated HBr/HOAc, Na/NH₃, or KOH/ethylene glycol at elevated temperatures (>100°C) [2] |
| Quantified Difference | Deprotection condition is orthogonal rather than overlapping; no direct yield comparison available across identical substrates due to methodological incompatibility. |
| Conditions | Literature review of sulfonamide deprotection methodologies [1][2] |
Why This Matters
Orthogonal deprotection enables multi-step synthetic sequences where acid- or base-sensitive groups must remain intact until a specific stage, reducing the need for protective group shuffling and minimizing overall synthetic step count.
- [1] Sacher, J. R.; Weinreb, S. M. Discussion Addendum for: 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Org. Synth. 2012, 89, 34–43. View Source
- [2] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. View Source
